Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Substitution Reaction: A tert-butyl group is introduced at the 4-position of the cyclohexanone ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The introduction of the hydroxyl group at the 2-position can be achieved through a hydroxylation reaction. This step may involve the use of reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The tert-butyl group can undergo substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted cyclohexanone derivatives
Scientific Research Applications
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group at the 4-position provides steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 4-tert-butyl-: Lacks the hydroxyl group at the 2-position, resulting in different chemical properties and reactivity.
Cyclohexanol, 4-(1,1-dimethylethyl)-: Contains a hydroxyl group at the 4-position instead of the 2-position, leading to variations in its chemical behavior.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: An ester derivative with different reactivity and applications.
Uniqueness
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- is unique due to the presence of both a tert-butyl group and a hydroxyl group on the cyclohexanone ring. This combination of functional groups imparts distinct steric and electronic effects, making it a valuable compound for studying various chemical reactions and for use in diverse applications.
Properties
CAS No. |
46059-83-0 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-tert-butyl-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7,9,12H,4-6H2,1-3H3 |
InChI Key |
HSNQTWWDEDZSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.